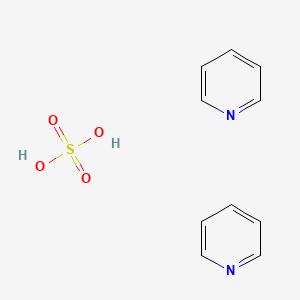

Sulfuric acid--pyridine (1/2)

Description

Conceptual Framework of Acid-Base Complexation Involving Nitrogen Heterocycles

The formation of adducts between sulfuric acid and pyridine (B92270) is fundamentally governed by the principles of Lewis acid-base theory. Pyridine (C₅H₅N), a nitrogen-containing heterocycle, possesses a lone pair of electrons on the nitrogen atom that is not delocalized within the aromatic π-system. wikipedia.org This makes the nitrogen atom a Lewis base, capable of donating this electron pair to a Lewis acid. wikipedia.orgwikipedia.org

Sulfuric acid (H₂SO₄) acts as a strong Brønsted-Lowry acid, readily donating a proton (H⁺). The proton itself is a potent Lewis acid. wikipedia.org The reaction between pyridine and sulfuric acid is a classic acid-base neutralization, where the basic nitrogen of pyridine accepts a proton from sulfuric acid. brainly.comvaia.com This protonation results in the formation of the pyridinium (B92312) cation ([C₅H₅NH]⁺). wikipedia.orgbrainly.comwikipedia.org

The nature of the resulting salt depends on the stoichiometry of the reactants. When two equivalents of pyridine react with one equivalent of sulfuric acid, the diprotonic nature of sulfuric acid allows for the formation of the Sulfuric acid--pyridine (1/2) adduct, more formally known as dipyridinium sulfate (B86663), ([C₅H₅NH]₂)₂SO₄. In this adduct, two pyridinium cations are ionically bonded to a single sulfate anion (SO₄²⁻).

The stability and properties of such nitrogen heterocycle-acid adducts are influenced by factors such as the basicity of the heterocycle and the strength of the acid. pearson.comirb.hr The formation of these adducts can be represented by the following reaction:

2 C₅H₅N + H₂SO₄ → [C₅H₅NH]₂SO₄

Historical Evolution of Research on Pyridine-Sulfuric Acid Systems and Their Stoichiometries

The study of interactions between pyridine and sulfuric acid has a long history, dating back to the late 19th and early 20th centuries. Early research in coordination chemistry, which was initially focused on ammonia (B1221849) complexes, expanded to include other organic bases like pyridine, which played a significant role in the development of the field. iucr.org

Historically, pyridine was produced from coal tar. wikipedia.org Its reactions with strong acids like sulfuric acid were among the fundamental chemical transformations studied. The sulfonation of pyridine, for instance, which requires harsh conditions such as fuming sulfuric acid and a catalyst at high temperatures (220-270°C) to yield pyridine-3-sulfonic acid, has been known for over 80 years. researchgate.netscite.aiabertay.ac.uk These early studies established that under less forcing conditions, simple acid-base reactions to form salts predominate.

The formation of different stoichiometric adducts, such as pyridinium hydrogen sulfate ([HPyr][HSO₄]) and dipyridinium sulfate ([HPyr]₂[SO₄]), has been a subject of investigation. researchgate.net The synthesis of these protic ionic liquids can be achieved under solventless conditions by reacting the pyridine base with sulfuric acid. researchgate.net The specific stoichiometry is controlled by the molar ratio of the acid and base used. While much of the early work focused on the 1:1 adduct (pyridinium bisulfate), the existence and properties of the 2:1 pyridine-sulfuric acid adduct (dipyridinium sulfate) were also established.

Current Paradigms and Significance of Sulfuric Acid-Pyridine (1/2) Adducts in Contemporary Chemical Science

In modern chemical science, sulfuric acid-pyridine adducts, including the 1/2 adduct (dipyridinium sulfate), are recognized for their roles as ionic liquids and in organic synthesis. These pyridinium-based ionic liquids are of interest due to their potential applications in various chemical processes. mdpi.comresearchgate.net

The pyridine-sulfur trioxide complex (C₅H₅N·SO₃), a related adduct, is a widely used reagent in organic synthesis for the sulfation of alcohols and other functional groups. biosynth.comwikipedia.orglifechempharma.com While distinct from the sulfuric acid-pyridine adducts, its utility highlights the importance of the interaction between pyridine and sulfur oxides in synthetic chemistry.

The study of pyridine-sulfuric acid systems also extends to atmospheric and environmental chemistry. For example, the thermal stability of amine sulfates, such as pyridinium sulfate, is relevant in the analysis of atmospheric aerosols. epa.gov

Furthermore, the formation of pyridinium salts is a key step in many organic reactions where pyridine is used as a base to neutralize an acid byproduct. wikipedia.orglifechempharma.com The precipitation of these salts can serve as an indicator of reaction progress. wikipedia.org The specific properties of dipyridinium sulfate, such as its solubility and thermal stability, can be exploited in these contexts.

Comparative Analysis within the Broader Family of Pyridinium Sulfates and Bisulfates

The sulfuric acid-pyridine system can form at least two prominent adducts: pyridinium hydrogen sulfate (or bisulfate), [C₅H₅NH][HSO₄], and dipyridinium sulfate, [C₅H₅NH]₂SO₄, which corresponds to the sulfuric acid-pyridine (1/2) adduct. A comparative analysis of these two species reveals key differences in their structure and properties.

| Feature | Pyridinium Hydrogen Sulfate ([C₅H₅NH][HSO₄]) | Dipyridinium Sulfate ([C₅H₅NH]₂SO₄) |

| Stoichiometry (Pyridine:H₂SO₄) | 1:1 | 2:1 |

| Anion | Hydrogen Sulfate (HSO₄⁻) | Sulfate (SO₄²⁻) |

| Formation | Reaction of equimolar amounts of pyridine and sulfuric acid. researchgate.net | Reaction of two equivalents of pyridine with one equivalent of sulfuric acid. |

| Acidity of Anion | The hydrogen sulfate anion is itself acidic. | The sulfate anion is the conjugate base of a weak acid (HSO₄⁻) and is generally considered non-acidic in most contexts. |

| Applications | Used as a protic ionic liquid and in studies of H-bond interactions. researchgate.net | Can be formed as a byproduct in reactions using pyridine as a base with sulfuric acid. |

The synthesis of various metal-pyridine-sulfate complexes also provides a point of comparison. In these structures, pyridine coordinates to a metal center, and the sulfate acts as a counter-ion or a bridging ligand. iucr.orgscispace.com This is a different mode of interaction compared to the simple proton-transfer that forms pyridinium sulfate salts.

Properties

CAS No. |

18715-41-8 |

|---|---|

Molecular Formula |

C10H12N2O4S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

pyridine;sulfuric acid |

InChI |

InChI=1S/2C5H5N.H2O4S/c2*1-2-4-6-5-3-1;1-5(2,3)4/h2*1-5H;(H2,1,2,3,4) |

InChI Key |

QYPWRPSMKLUGJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.OS(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparative Routes for Sulfuric Acid Pyridine 1/2 Systems

Direct Adduct Formation and Stoichiometric Control

The most fundamental route to the sulfuric acid-pyridine (1/2) complex is the direct acid-base neutralization reaction between pyridine (B92270), a Lewis base, and sulfuric acid, a strong Brønsted acid. wikipedia.org The reaction involves the protonation of two equivalents of the pyridine nitrogen atom by the diprotic sulfuric acid, yielding the dipyridinium sulfate (B86663) salt, (C₅H₅NH)₂SO₄.

Controlling the stoichiometry is the most critical parameter in this synthesis. A precise 2:1 molar ratio of pyridine to sulfuric acid is required to ensure the selective formation of the desired dipyridinium salt over the pyridinium (B92312) bisulfate (1:1) adduct.

The direct combination of pyridine and concentrated sulfuric acid is a highly exothermic process. Therefore, optimizing reaction conditions is essential to control the reaction rate, manage heat evolution, and maximize the yield and purity of the final product. Key parameters for optimization include temperature, rate of reactant addition, and post-reaction work-up.

Temperature Control: The reaction is typically performed at reduced temperatures, often in an ice bath (0–5 °C), to effectively dissipate the heat generated. researchgate.net Failure to control the temperature can lead to the formation of undesired byproducts, including potential sulfonation of the pyridine ring at elevated temperatures, although this generally requires harsh conditions. scite.airesearchgate.net

Reactant Addition: Slow, dropwise addition of sulfuric acid to the pyridine solution (or a solution of pyridine in a suitable solvent) with vigorous stirring is crucial. This ensures localized heat is managed and a homogeneous reaction mixture is maintained.

Isolation and Purification: After the reaction is complete, the product is typically isolated by crystallization. The crude product may be washed with a non-polar solvent to remove any unreacted pyridine before recrystallization.

Table 1: Key Parameters for Optimizing Direct Adduct Formation

| Parameter | Optimal Condition/Strategy | Rationale |

|---|---|---|

| Stoichiometry | 2:1 molar ratio of Pyridine to Sulfuric Acid | Ensures formation of the dipyridinium salt over the bisulfate. |

| Temperature | 0–5 °C (Ice Bath) | Manages the highly exothermic nature of the neutralization. researchgate.net |

| Addition Method | Slow, dropwise addition of acid to pyridine | Prevents localized overheating and side reactions. |

| Agitation | Vigorous and continuous stirring | Ensures homogeneity and efficient heat transfer. |

| Purification | Recrystallization from a suitable solvent system | Removes impurities and yields a product of high purity. srce.hr |

The choice of solvent is critical not only during the reaction itself but especially during the crystallization step, as it directly influences crystal quality, morphology, and purity. unifr.ch The ideal solvent should dissolve the dipyridinium sulfate salt at an elevated temperature but have low solubility at cooler temperatures to allow for high recovery.

Polar solvents are generally employed for the crystallization of ionic pyridinium salts. rsc.org Mixed solvent systems, such as ethanol-water or acetone-water, are often effective. srce.hrmdpi.com The presence of a protic solvent like an alcohol can facilitate the formation of a well-ordered crystal lattice through hydrogen bonding. In some cases, washing the crude product with a solvent in which the salt is insoluble, such as diethyl ether, can effectively remove non-polar impurities prior to the main recrystallization step. srce.hrsemanticscholar.org

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a green and highly efficient alternative to traditional solvent-based methods. rsc.org This approach, often performed by grinding reactants together in a ball mill or with a simple mortar and pestle, can lead to quantitative product formation with minimal or no solvent, thus reducing waste and simplifying work-up. srce.hrresearchgate.net

For the synthesis of the sulfuric acid-pyridine (1/2) adduct, a mechanochemical approach would involve the direct grinding of liquid pyridine with concentrated sulfuric acid in the correct 2:1 stoichiometric ratio. A technique known as liquid-assisted grinding (LAG), where a minimal amount of a liquid phase (e.g., a few drops of ethanol) is added, can significantly accelerate the reaction rate between solids or viscous liquids. srce.hrresearchgate.net This method is noted for being substantially faster than solution-based syntheses and providing comparable yields. rsc.org

Alternative Synthetic Pathways for Related Pyridinium Sulfates and Bisulfates

Beyond direct neutralization, other synthetic routes can be employed, particularly those starting from precursors where the sulfate moiety is introduced via a different reagent.

The pyridine-sulfur trioxide complex (C₅H₅N·SO₃) is a stable, solid, and commercially available reagent widely used as a mild sulfonating agent. wikipedia.orgsigmaaldrich.commerckmillipore.com It can serve as a versatile precursor for synthesizing pyridinium sulfates. This complex can be considered an adduct of pyridine and sulfur trioxide.

To generate dipyridinium sulfate, the pyridine-sulfur trioxide complex can be treated with one molar equivalent of pyridine in the presence of water. The reaction proceeds via the controlled hydrolysis of the SO₃ complex to form sulfuric acid in situ. This newly formed sulfuric acid then reacts with the two equivalents of pyridine present (one from the original complex and one added) to yield the desired sulfuric acid-pyridine (1/2) salt. This method offers a more controlled and less aggressive alternative to using concentrated sulfuric acid directly.

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for accelerating a wide range of organic reactions. researchgate.netderpharmachemica.com The application of microwave irradiation can dramatically reduce reaction times—from hours to minutes—and often leads to higher yields and cleaner products compared to conventional heating methods. srce.hrmdpi.com

In the synthesis of pyridinium salts, a mixture of the reactants (pyridine and sulfuric acid, potentially in a microwave-friendly polar solvent like acetonitrile (B52724) or even under solvent-free conditions) is subjected to microwave irradiation. derpharmachemica.comnih.gov The direct coupling of microwave energy with the polar molecules results in rapid and uniform heating, leading to a significant enhancement in the reaction rate. This technique is highly effective for the formation of various ionic liquids and salts, including pyridinium-based systems. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Key Considerations |

|---|---|---|

| Direct Adduct Formation | Simple, uses readily available starting materials. | Highly exothermic, requires careful temperature control. |

| Mechanochemistry | Environmentally friendly (solvent-free), rapid reaction rates, simple work-up. rsc.orgsrce.hr | May require specialized milling equipment for large-scale synthesis. |

| From Pyridine-SO₃ Complex | Milder reaction conditions, controlled generation of sulfuric acid. wikipedia.org | Requires the use of the pre-formed complex as a starting material. |

| Microwave-Assisted Synthesis | Extremely rapid reaction times, high yields, energy efficient. researchgate.netmdpi.com | Requires a microwave reactor; optimization of power and time is needed. |

Sustainable Chemistry Principles in Sulfuric Acid-Pyridine (1/2) Preparation

The advancement of synthetic chemistry is increasingly intertwined with the principles of sustainability, aiming to develop processes that are not only efficient but also environmentally responsible. The preparation of the sulfuric acid-pyridine system, which encompasses the widely used sulfur trioxide pyridine complex (a 1:1 adduct) and related sulfuric acid-pyridine salts, is a key area where green chemistry principles can be applied to minimize environmental impact. researchgate.netwikipedia.org Traditional methods for preparing these adducts often involve direct reaction in various solvents or under solvent-free conditions, but modern approaches seek to integrate more sustainable practices. researchgate.net

Exploration of Green Solvents and Environmentally Benign Reagents

Green Solvents:

Historically, the synthesis of pyridine-sulfur adducts has been performed in chlorinated solvents like chloroform (B151607) or without any solvent. google.com While solvent-free synthesis is often ideal, the use of a solvent can be necessary for controlling reaction temperature and ensuring homogeneity. Green chemistry encourages the replacement of volatile and toxic organic solvents with environmentally benign alternatives. researchgate.net Examples of green solvents that are explored for various chemical syntheses include water, ionic liquids (ILs), supercritical fluids (like CO2), and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). mdpi.comtext2fa.ir

Environmentally Benign Reagents:

The direct reaction between pyridine, a Lewis base, and sulfur trioxide, a potent Lewis acid, efficiently forms the 1:1 adduct. wikipedia.org However, sulfur trioxide is a hazardous and highly reactive substance. An alternative approach involves the use of sulfamic acid, a stable, solid, and environmentally friendly Brønsted–Lowry acid, which has been successfully employed as a catalyst in numerous organic reactions. mdpi.com The use of recyclable, heterogeneous solid acid catalysts represents another key green strategy. scielo.br For example, immobilizing sulfuric acid on a solid support like silica (B1680970) gel creates a reusable catalyst that is easy to handle and separate from the reaction mixture, minimizing waste generation. scirp.orgd-nb.info Such solid acids have been shown to be effective in various syntheses, offering an alternative to traditional homogeneous catalysts. rsc.org

Table 1: Comparison of Traditional vs. Green Approaches in Adduct/Salt Synthesis

| Aspect | Traditional Approach | Green Chemistry Approach | Research Findings/Rationale |

|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., Chloroform), Pyridine | Water, Ethanol, Ionic Liquids, Supercritical CO2, Solvent-free | Green solvents reduce toxicity and environmental pollution. researchgate.netmdpi.com Solvent-free conditions, when feasible, eliminate solvent waste entirely. rsc.org |

| Reagents | Sulfur Trioxide (SO3), Chlorosulfonic Acid | Sulfamic Acid, Solid-supported Sulfuric Acid (e.g., H2SO4·SiO2) | Sulfamic acid is a stable, non-volatile, and less hazardous solid acid. mdpi.com Solid-supported reagents are often recyclable and simplify product purification. scirp.orgd-nb.info |

| Catalyst | Homogeneous acids | Heterogeneous, recyclable solid acids (e.g., Molybdate Sulfuric Acid) | Recyclable catalysts reduce waste and improve process economics. scielo.brrsc.org |

Atom Economy and Process Intensification in Adduct Synthesis

Atom Economy:

A central principle of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. um-palembang.ac.id The synthesis of the sulfur trioxide-pyridine complex is an addition reaction:

C₅H₅N + SO₃ → C₅H₅NSO₃ wikipedia.org

This reaction is a textbook example of high efficiency in terms of atom economy. Theoretically, all the atoms from the pyridine and sulfur trioxide are incorporated into the final adduct, resulting in a 100% atom economy. nwnu.edu.cn This inherent efficiency minimizes the generation of by-products, a key goal of sustainable synthesis. um-palembang.ac.id Maximizing atom economy is fundamental to reducing waste at the molecular level, making addition reactions highly desirable in industrial and laboratory settings.

Process Intensification:

Process intensification refers to the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. For the synthesis of the sulfuric acid-pyridine adduct, several strategies can be envisioned.

Microwave-assisted synthesis, for instance, can significantly accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating methods. mdpi.com This technique has been successfully applied in reactions using sulfamic acid as a catalyst. mdpi.com Another powerful tool for process intensification is the use of continuous flow reactors. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. mdpi.comacs.org A continuous flow process for related syntheses has been shown to be robust, efficient, and scalable, aligning perfectly with the goals of modern, sustainable chemical production. acs.org

Table 2: Potential Process Intensification Strategies for Adduct Synthesis

| Strategy | Description | Potential Advantages for Adduct Synthesis |

|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | - Drastically reduced reaction times.

Sophisticated Structural Elucidation and Characterization of Sulfuric Acid Pyridine 1/2 Architectures

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uni-jena.decovalentmetrology.com While specific crystallographic data for the simple, unsubstituted dipyridinium sulfate (B86663), (C₅H₅NH)₂SO₄, were not available in the surveyed literature, extensive studies on closely related substituted pyridinium (B92312) sulfates provide a clear and reliable model for its expected structural characteristics. nih.govnih.goviucr.org

Determination of Crystal System, Space Group, and Unit Cell Parameters

Based on analyses of analogous compounds, such as bis(4-hydroxy-pyridinium) sulfate monohydrate nih.gov and 2-(ammoniomethyl)pyridinium sulfate monohydrate nih.gov, dipyridinium sulfate salts commonly crystallize in lower-symmetry systems like monoclinic or triclinic. For instance, (2-ammoniomethyl)pyridinium sulfate monohydrate crystallizes in the triclinic system with the space group Pī. nih.gov Bis[4-(5-anilino-1,3,4-thiadiazol-2-yl)pyridinium] sulfate crystallizes in the triclinic Pī space group as well. iucr.org The unit cell parameters for these related structures vary depending on the nature of the substituent and the presence of solvent molecules, but they define the fundamental repeating unit of the crystal lattice.

Table 1: Representative Crystal Data for an Analogous Pyridinium Sulfate Salt (Data for 2-(ammoniomethyl)pyridinium sulfate monohydrate) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 5.2804 |

| b (Å) | 6.9458 |

| c (Å) | 12.4262 |

| α (°) | 81.392 |

| β (°) | 82.874 |

| γ (°) | 85.193 |

| Volume (ų) | 446.15 |

| Z | 2 |

Elucidation of Molecular Conformation and Asymmetric Unit Composition

The asymmetric unit of sulfuric acid-pyridine (1/2) is expected to comprise two pyridinium cations (C₅H₅NH⁺) and one sulfate anion (SO₄²⁻). In this arrangement, both protons from the sulfuric acid molecule are transferred to the nitrogen atoms of two separate pyridine (B92270) molecules. This complete proton transfer results in planar, aromatic pyridinium cations. Studies on similar structures, like bis[4-(5-anilino-1,3,4-thiadiazol-2-yl)pyridinium] sulfate, confirm an asymmetric unit containing two cations and one sulfate anion. iucr.org The sulfate anion typically adopts a tetrahedral geometry, which may show slight distortions due to its involvement in strong hydrogen bonding within the crystal lattice. nih.gov

Mapping Intermolecular Interactions: Hydrogen Bonding Networks, π-π Stacking, and Electrostatic Forces

The crystal structure of dipyridinium sulfate is stabilized by a combination of strong intermolecular forces.

Hydrogen Bonding: The primary and most dominant interaction is the hydrogen bonding between the pyridinium cations and the sulfate anion. The acidic proton on the pyridinium nitrogen (N⁺-H) acts as a hydrogen bond donor to the oxygen atoms of the sulfate anion (O), forming robust N-H···O hydrogen bonds. nih.goviucr.org These interactions are crucial in linking the ionic components together. In hydrated salts, water molecules can also participate, forming additional O-H···O bonds that bridge cations and anions. nih.govnih.gov

Electrostatic Forces: As an ionic salt, significant electrostatic attractions exist between the positively charged pyridinium cations and the negatively charged sulfate anion, providing the fundamental cohesive force that holds the crystal lattice together.

Analysis of Crystal Packing and Supramolecular Assembly

The interplay of the aforementioned intermolecular interactions dictates the supramolecular assembly of the compound. The strong N-H···O hydrogen bonds between the pyridinium cations and sulfate anions typically form extensive networks. These networks can organize the components into layers or three-dimensional frameworks. nih.govnih.gov For instance, in 2-(ammoniomethyl)pyridinium sulfate monohydrate, hydrogen bonds link the ions into layers parallel to the ab plane. nih.gov The weaker π-π stacking and C-H···O interactions then serve to connect these primary networks, building a stable, three-dimensional crystalline architecture.

Advanced Vibrational Spectroscopy for Probing Molecular Interactions and Protonation States

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for confirming the identity of dipyridinium sulfate and probing the nature of the chemical bonds within it. The spectrum provides direct evidence of proton transfer and details the interactions between the resulting ions. researchgate.netcdnsciencepub.com

Fourier Transform Infrared (FTIR) Spectroscopy: Assignment of Characteristic Bands and Proton Transfer Indicators

The FTIR spectrum of dipyridinium sulfate ([HPyr]₂[SO₄]) shows distinct bands that confirm the complete transfer of protons from sulfuric acid to the pyridine molecules. diva-portal.org The key spectral features include the appearance of N⁺-H stretching vibrations and the characteristic modes of the sulfate anion, alongside shifts in the pyridine ring vibrations.

Key indicators of protonation in the FTIR spectrum are:

N⁺-H Stretching Vibrations: The formation of the pyridinium cation (C₅H₅NH⁺) gives rise to new absorption bands corresponding to the N⁺-H stretching mode. These bands are typically observed in the region of 3100-3300 cm⁻¹. For [HPyr]₂[SO₄], bands at approximately 3243 cm⁻¹, 3146 cm⁻¹, and 3113 cm⁻¹ are attributed to these N⁺-H stretching vibrations. diva-portal.org The presence of these bands is a definitive marker that the nitrogen atom has been protonated.

Sulfate Anion (SO₄²⁻) Vibrations: A free sulfate ion with tetrahedral (Td) symmetry has four fundamental vibrational modes, but only the triply degenerate asymmetric stretching (ν₃) and bending (ν₄) modes are typically IR active. udel.eduarizona.edu In the solid state, interactions within the crystal can lower this symmetry, sometimes making the symmetric stretch (ν₁) weakly active. For [HPyr]₂[SO₄], characteristic bands for the sulfate anion are observed at 947 cm⁻¹ and 850 cm⁻¹. diva-portal.org These frequencies are distinct from those expected for a bisulfate (HSO₄⁻) anion (which would show a strong S-O(H) band around 1026 cm⁻¹) or molecular H₂SO₄, confirming the 2:1 stoichiometry and complete deprotonation of the acid. diva-portal.org

Pyridine Ring Vibrations: Upon protonation, the vibrational modes of the pyridine ring itself are altered. Bands associated with C=C and C=N vibrations, typically found around 1400-1650 cm⁻¹, show shifts in frequency and changes in intensity compared to free pyridine, reflecting the change in the electronic structure of the aromatic ring upon gaining a positive charge. researchgate.net

Table 2: Characteristic FTIR Bands for Sulfuric Acid-Pyridine (1/2) ([HPyr]₂[SO₄]) diva-portal.org

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| 3243, 3146, 3113 | ν(N⁺-H) | Stretching vibrations of the protonated nitrogen, a key indicator of salt formation. |

| 947, 850 | ν(SO₄²⁻) | Vibrations of the sulfate anion, confirming complete deprotonation of sulfuric acid. |

| ~1400-1650 (shifted) | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations, altered due to the positive charge on the protonated ring. |

Raman Spectroscopy: Complementary Vibrational Mode Analysis and Crystal Lattice Dynamics

Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of the sulfuric acid-pyridine (1/2) salt, which exists as pyridinium bisulfate ([C₅H₅NH]⁺[HSO₄]⁻). This method provides detailed insights into the molecular structure of the constituent ions and the dynamics of the crystal lattice. The resulting spectrum is a composite of the vibrational modes of the pyridinium cation and the bisulfate anion.

The pyridinium cation exhibits characteristic Raman bands that are shifted relative to those of neutral pyridine. The most intense peaks are associated with the ring breathing modes. For instance, the ν₁ (ring breathing) and ν₁₂ (trigonal ring breathing) modes of pyridine, typically found around 991 cm⁻¹ and 1030 cm⁻¹, respectively, experience shifts upon protonation due to the change in electron density and the formation of the N-H bond. researchgate.net These shifts are sensitive to the local environment, including hydrogen bonding interactions with the bisulfate anion. acs.org

The bisulfate anion (HSO₄⁻) has its own set of characteristic vibrations. Key bands include the symmetric and asymmetric S-O stretching modes. The S-O-H stretching and bending modes are also present, providing direct evidence of the protonated sulfate species. The Raman spectra of aqueous sulfuric acid show distinct bands for HSO₄⁻, which serve as a reference for identifying this anion in the salt complex. researchgate.net

Furthermore, the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) reveals information about the crystal lattice dynamics. aps.org These lattice phonons correspond to the collective motions of the pyridinium and bisulfate ions within the crystal unit cell, such as translational and librational modes. Analysis of these low-frequency modes as a function of temperature can provide insights into phase transitions and the strength of the intermolecular interactions governing the crystal packing. aps.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Pyridinium Ring Breathing (ν₁) | ~995-1010 | Symmetric stretch of the pyridine ring |

| Pyridinium Trigonal Ring Breathing (ν₁₂) | ~1030-1040 | Trigonal deformation of the pyridine ring |

| Pyridinium C-H in-plane bend | ~1215-1225 | Bending of C-H bonds within the ring plane |

| Bisulfate S-O Stretch | ~1050 | Symmetric stretching of the SO₃ group |

| Bisulfate S-OH Stretch | ~880-900 | Stretching of the S-OH bond |

| Lattice Phonons | < 200 | Translational and librational modes of ions in the crystal lattice |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of the sulfuric acid-pyridine (1/2) complex in both solution and the solid state. asianpubs.orgrsc.orgpitt.edu It provides definitive information about the protonation state, the electronic environment of the nuclei, and the structural connectivity of the ions.

¹H and ¹³C NMR Chemical Shift Analysis: Protonation Site and Electronic Environment

The formation of the pyridinium bisulfate salt is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy through the analysis of chemical shifts. Upon protonation of the pyridine nitrogen by sulfuric acid, the electron density at the ring's carbon and hydrogen atoms is significantly reduced. This deshielding effect causes the corresponding NMR signals to shift downfield compared to neutral pyridine.

In the ¹H NMR spectrum, the protons on the pyridinium cation resonate at higher chemical shifts (lower field) than those in pyridine. The protons ortho to the nitrogen (H-2, H-6) experience the largest downfield shift, followed by the para proton (H-4), and then the meta protons (H-3, H-5). A broad signal corresponding to the N-H proton is also observed, and its chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature. pitt.edu The proton on the bisulfate anion (S-OH) is also observable, typically as a broad singlet.

Similarly, in the ¹³C NMR spectrum, all carbon atoms of the pyridine ring shift downfield upon protonation. The effect is most pronounced for the carbons adjacent to the nitrogen atom (C-2, C-6) and the para carbon (C-4). nih.gov The precise chemical shifts provide a detailed fingerprint of the electronic environment within the pyridinium cation. researchgate.net

| Nucleus | Position | Approx. Chemical Shift (ppm) in Pyridine | Approx. Chemical Shift (ppm) in Pyridinium Ion |

|---|---|---|---|

| ¹H | H-2, H-6 (ortho) | ~8.6 | ~8.8-9.0 |

| H-4 (para) | ~7.7 | ~8.5-8.7 | |

| H-3, H-5 (meta) | ~7.3 | ~8.0-8.2 | |

| ¹³C | C-2, C-6 (ortho) | ~150 | ~145-148 |

| C-4 (para) | ~136 | ~144-146 | |

| C-3, C-5 (meta) | ~124 | ~128-130 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. pitt.edusigmaaldrich.com

Solid-State NMR (SSNMR) for Crystalline and Amorphous Forms

Solid-State NMR (SSNMR) provides crucial structural information on the sulfuric acid-pyridine (1/2) salt in its native solid form, circumventing the need for dissolution. This technique is particularly valuable for distinguishing between different crystalline polymorphs or identifying the presence of amorphous content. In SSNMR, factors such as chemical shift anisotropy (CSA) and dipolar couplings, which are averaged out in solution, provide rich structural detail. researchgate.net

The ¹³C and ¹⁵N (using isotopically enriched samples) Cross-Polarization Magic-Angle Spinning (CP/MAS) spectra can confirm the formation of the pyridinium ion in the solid state. mdpi.com The isotropic chemical shifts observed in SSNMR may differ slightly from those in solution due to crystal packing effects. The presence of multiple, sharp resonances for a single carbon site can indicate the existence of crystallographically inequivalent molecules within the unit cell or the presence of a polymorphic mixture. Conversely, broad, featureless peaks are characteristic of an amorphous or disordered solid form. sci-hub.se

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are employed to establish the covalent structure and connectivity within the pyridinium ion, providing unambiguous signal assignments. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons that are typically two or three bonds apart. For the pyridinium ion, a COSY spectrum would show cross-peaks connecting H-2 with H-3, and H-3 with H-4, confirming the proton connectivity around the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). An HSQC spectrum would show distinct cross-peaks for the C-2/H-2, C-3/H-3, and C-4/H-4 pairs, allowing for the definitive assignment of each carbon resonance based on the already assigned proton spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). For instance, the N-H proton would show a correlation to the ortho carbons (C-2, C-6), providing direct evidence of the protonation site on the nitrogen atom. Similarly, H-2 would show correlations to C-4 and C-6, further confirming the ring structure. nih.gov

High-Resolution Mass Spectrometry for Compositional Verification

High-Resolution Mass Spectrometry (HRMS) is a fundamental analytical technique used to confirm the elemental composition of the sulfuric acid-pyridine (1/2) salt with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass, providing unequivocal verification of the chemical formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the ideal soft ionization technique for analyzing ionic compounds like pyridinium bisulfate, as it gently transfers ions from solution into the gas phase with minimal fragmentation. wiley-vch.demdpi.com The analysis can be performed in both positive and negative ion modes to detect the cation and anion separately.

Positive Ion Mode: In this mode, the ESI-MS spectrum will be dominated by the pyridinium cation, [C₅H₅NH]⁺. High-resolution measurement of this ion's m/z value allows for the confirmation of its elemental formula, C₅H₆N⁺. asianpubs.org

Negative Ion Mode: When the instrument is operated in negative ion mode, the spectrum will prominently feature the bisulfate anion, [HSO₄]⁻. The accurate mass measurement of this peak confirms the presence of the bisulfate counter-ion and its elemental formula, HO₄S⁻. gu.se

The combination of both detection modes provides a complete compositional verification of the salt.

| Ion | Formula | Calculated Exact Mass (m/z) | Detection Mode |

|---|---|---|---|

| Pyridinium | [C₅H₆N]⁺ | 80.0500 | Positive |

| Bisulfate | [HSO₄]⁻ | 96.9601 | Negative |

Analysis of Fragmentation Pathways for Structural Insights

Mass spectrometry is a powerful tool for the structural elucidation of ionic compounds like dipyridinium sulfate. By analyzing the fragmentation patterns under ionization, significant insights into the compound's composition and the strength of its ionic and covalent bonds can be obtained. Electrospray ionization (ESI) is particularly well-suited for such non-volatile salts.

In the mass spectrometer, the Sulfuric Acid-Pyridine (1/2) salt, with a formula of C₁₀H₁₂N₂O₄S and a molecular weight of 256.28 g/mol , is expected to dissociate and ionize. nih.gov The resulting mass spectrum would likely show peaks corresponding to the protonated pyridine molecule (the pyridinium cation, [C₅H₅NH]⁺) at a mass-to-charge ratio (m/z) of 80. The fragmentation of the sulfate and bisulfate anions would also produce characteristic signals.

Studies on organic molecules within a sulfuric acid matrix using mass spectrometry reveal the formation of various adducts and fragments. fu-berlin.defu-berlin.de For the sulfuric acid-pyridine system, one can anticipate the detection of protonated pyridine dimers and adducts with components of sulfuric acid. For instance, bisulfate adducts of the form [M(HSO₄)]⁻ (where M is a molecule) are commonly observed in sulfate-rich environments. fu-berlin.de

The fragmentation pathways can be summarized as follows:

Primary Ionization: The initial species observed would be the pyridinium cation ([C₅H₅NH]⁺, m/z 80) and potentially the bisulfate anion ([HSO₄]⁻, m/z 97).

Pyridine Fragmentation: Further fragmentation of the pyridinium cation is possible under higher energy conditions, though the aromatic ring is relatively stable.

Sulfate-Related Fragments: In the negative ion mode, besides the bisulfate anion, the sulfate radical anion ([SO₄]⁻˙, m/z 96) or adducts may be seen. In the positive ion mode, fragments from sulfuric acid itself, such as [SO₃]⁺ at m/z 80, can be formed by the loss of water. fu-berlin.de

Adduct Formation: The formation of cluster ions is also plausible. Ions corresponding to proton-bound pyridine dimers, [(C₅H₅N)₂H]⁺ (m/z 159), or adducts of pyridine with sulfuric acid fragments may be detected, providing clear evidence of the components of the original salt. fu-berlin.de

The analysis of these characteristic fragments and their relative abundances allows for the unambiguous confirmation of the presence of both pyridine and sulfate moieties, consistent with the structure of the 1/2 adduct.

Table 1: Potential Fragment Ions in the Mass Spectrum of Sulfuric Acid-Pyridine (1/2)

| Ion Formula | Mass-to-Charge Ratio (m/z) | Identity/Origin |

| [C₅H₅NH]⁺ | 80 | Pyridinium cation |

| [HSO₄]⁻ | 97 | Bisulfate anion |

| [(C₅H₅N)₂H]⁺ | 159 | Proton-bound pyridine dimer |

| [SO₄]⁻˙ | 96 | Sulfate radical anion |

| [SO₃]⁺ | 80 | Sulfur trioxide cation (from H₂SO₄ fragmentation) |

| [M + HSO₄]⁻ (where M = C₅H₅N) | 177 | Pyridine-bisulfate adduct |

Thermal Analysis for Phase Transitions and Structural Stability

Thermal analysis techniques are indispensable for characterizing the stability, purity, and phase behavior of molecular salts like dipyridinium sulfate. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information on how the material responds to changes in temperature.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, crystallization, and solid-state phase transitions.

For the Sulfuric Acid-Pyridine (1/2) salt, the DSC thermogram would be expected to show specific endothermic or exothermic events.

Melting/Decomposition: A significant endothermic peak would indicate the melting point of the salt. Often, for such salts, melting is accompanied by decomposition, where the salt breaks down into its constituent acid and base or other products. The temperature and enthalpy of this transition are characteristic of the compound and are highly sensitive to its purity. The strength of the intermolecular interactions, particularly the hydrogen bonds between the pyridinium cation and the sulfate anion, will dictate the melting temperature. ub.edu

Phase Transitions: Solid-state phase transitions, where the crystalline structure of the salt changes, may appear as smaller endothermic or exothermic peaks prior to melting.

Impurity Detection: The presence of impurities, such as water, excess pyridine, or other stoichiometric adducts (e.g., the 1:1 salt), would typically lead to a broadening of the melting peak or the appearance of additional thermal events at lower temperatures. researchgate.net

Table 2: Interpretation of Potential DSC Events for Sulfuric Acid-Pyridine (1/2)

| Thermal Event | Expected Peak Type | Information Obtained |

| Melting | Endothermic | Melting point, enthalpy of fusion, assessment of purity |

| Decomposition | Endothermic/Exothermic | Onset temperature of thermal instability |

| Phase Transition | Endothermic/Exothermic | Temperature of polymorphic transformation |

| Glass Transition | Endothermic (step) | Temperature for transition from glassy to rubbery state (if amorphous) |

Thermogravimetric Analysis (TGA) for Stoichiometric Assessment and Purity

Thermogravimetric Analysis (TGA) provides quantitative information about changes in a sample's mass as it is heated at a controlled rate. This is particularly useful for assessing the stoichiometry and purity of the Sulfuric Acid-Pyridine (1/2) adduct by monitoring the loss of volatile components.

The expected thermal decomposition of dipyridinium sulfate, (C₅H₅N)₂·H₂SO₄, involves the loss of the two relatively volatile pyridine molecules, leaving a residue of non-volatile sulfuric acid, which would itself decompose at much higher temperatures. A study on a related bis(pyridine) adduct showed a distinct thermal event corresponding to the loss of the pyridine molecules. uni-muenchen.de

The TGA curve for a pure Sulfuric Acid-Pyridine (1/2) sample would ideally show a single, sharp weight loss step corresponding to the release of both pyridine molecules. The theoretical weight loss can be calculated from the molecular weights of the components:

Molecular Weight of (C₅H₅N)₂·H₂SO₄: 256.28 g/mol nih.gov

Molecular Weight of 2 x C₅H₅N: 158.20 g/mol

Theoretical Weight Loss (%) = (158.20 / 256.28) x 100% = 61.73%

Any deviation from this theoretical value can indicate impurities. For example:

A weight loss greater than 61.73% might suggest the presence of excess, unbound pyridine or absorbed water. qub.ac.uk

A multi-step weight loss could indicate the presence of a different stoichiometric adduct (like the 1:1 salt) which would have a different decomposition profile, or that the two pyridine molecules are lost at different temperatures due to their crystalline environment.

Table 3: TGA Data for Stoichiometric Assessment of (C₅H₅N)₂·H₂SO₄

| Parameter | Theoretical Value | Hypothetical Experimental Value | Interpretation |

| Decomposition Step(s) | 1 | 1 | A single step suggests a clean decomposition of a single-phase compound. |

| Onset Temperature (°C) | - | ~150 - 200 °C | Indicates the beginning of thermal decomposition. |

| Weight Loss (%) | 61.73% | 61.5% | Close agreement confirms the 1:2 stoichiometry of the adduct. |

| Residue (%) at 300°C | 38.27% (H₂SO₄) | 38.5% | Corresponds to the remaining non-volatile sulfuric acid. |

Chemical Reactivity and Mechanistic Investigations of Sulfuric Acid Pyridine 1/2 in Organic Transformations

Role as a Brønsted Acid Catalyst in Organic Synthesis

The primary chemical function of sulfuric acid-pyridine (1/2) in organic synthesis is as a Brønsted acid catalyst. The pyridinium (B92312) cation ([C₅H₅NH]⁺) can donate a proton to a substrate, initiating a catalytic cycle. Protic ionic liquids (PILs) formed from pyridine (B92270) and an excess of sulfuric acid, such as [Hpy][HSO₄]·H₂SO₄, are recognized as highly effective Brønsted-acidic catalysts for various reactions. qub.ac.uk These systems operate by protonating substrates, thereby increasing their electrophilicity and facilitating subsequent reactions.

Sulfuric acid-pyridine (1/2) serves as an effective acid catalyst for both esterification and transesterification reactions. In the classic Fischer esterification, a carboxylic acid is reacted with an alcohol to form an ester and water. masterorganicchemistry.com The reaction requires an acid catalyst to proceed at a practical rate. The pyridinium ion from the complex protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

The general mechanism involves:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl group.

Deprotonation of the carbonyl to yield the final ester product and regenerate the pyridinium catalyst.

Brønsted acidic PILs derived from sulfuric acid and amines are particularly effective catalysts for esterification, driving the reaction to completion. qub.ac.uk Similarly, in transesterification, the complex can catalyze the conversion of one ester to another by reacting it with a different alcohol, following a similar mechanistic pathway of electrophilic activation. oup.com

Table 1: Representative Acid-Catalyzed Esterification

| Reactants | Catalyst | Product |

|---|

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, frequently rely on acid catalysis to facilitate one or more steps. nih.gov The sulfuric acid-pyridine complex can act as the necessary Brønsted acid catalyst in such sequences. For instance, in the synthesis of various heterocyclic scaffolds like dihydropyridines or pyrimidines, an acid catalyst is often required to activate a carbonyl component for nucleophilic attack or to promote a final cyclocondensation step through dehydration. mdpi.com

Cyclocondensation reactions, which form a cyclic product with the elimination of a small molecule like water, are also effectively catalyzed by Brønsted acids. The pyridinium ion can facilitate the protonation of a hydroxyl group, converting it into a good leaving group (water) and promoting the ring-closing step. This is a key principle in the synthesis of numerous heterocyclic systems. chim.it For example, the synthesis of certain imidazo[1,5-a]pyridines involves an N-acylation followed by an acid-mediated cyclization process. acs.org

Table 2: General Role of Brønsted Acid in Cyclocondensation MCRs

| Reaction Type | Key Step Catalyzed by H⁺ | Role of Sulfuric Acid-Pyridine (1/2) |

|---|---|---|

| Hantzsch Dihydropyridine (B1217469) Synthesis | Cyclocondensation and dehydration | Provides the proton to facilitate the elimination of water, driving the formation of the dihydropyridine ring. |

A fundamental role of any Brønsted acid catalyst is the activation of electrophiles and the protonation of basic substrates. The sulfuric acid-pyridine complex achieves this through the pyridinium ion. qub.ac.uk Protonation of a neutral electrophile, such as the oxygen atom of a carbonyl group in an aldehyde or ketone, generates a cationic species that is significantly more reactive towards nucleophiles. masterorganicchemistry.com This activation is the initial step in many acid-catalyzed reactions, including esterifications, acetal (B89532) formations, and aldol-type reactions. masterorganicchemistry.com

Furthermore, the complex can protonate basic substrates. In reactions involving nitrogen heterocycles like pyridine itself, protonation of the nitrogen atom by a strong acid like sulfuric acid is the first event. gcwgandhinagar.compearson.com This protonation deactivates the aromatic ring toward electrophilic aromatic substitution but is a crucial step in other transformations, such as the Minisci reaction, where the pyridinium ion is the reactive species. wikipedia.org The ability to precisely control the protonation state of substrates is key to directing reaction pathways and achieving desired selectivity. unibo.it

Participation in Named Reactions and Specific Synthetic Sequences

Beyond its general role as a Brønsted acid, the components of the sulfuric acid-pyridine complex are integral to specific named reactions and synthetic pathways.

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient nitrogen heterocycles. newdrugapprovals.org A critical requirement for the reaction is an acidic medium, which protonates the heterocycle, making it more susceptible to attack by a nucleophilic radical. wikipedia.org Sulfuric acid is a commonly used acid for this purpose. wikipedia.orgnewdrugapprovals.org

In the context of the sulfuric acid-pyridine (1/2) complex, the system provides both the protonated substrate (the pyridinium ion) and the necessary acidic environment. The reaction proceeds via the addition of a carbon-centered radical to the C2 or C4 position of the pyridinium ion. The resulting radical cation is then oxidized to restore aromaticity, yielding the functionalized pyridine product. The sulfuric acid component ensures that the pyridine remains in its activated, protonated form throughout the reaction. wikipedia.org

Table 3: The Minisci Reaction on Pyridine

| Substrate | Radical Source | Reagents | Product |

|---|

Recent research has also explored photochemical pathways that diverge from the classical Minisci reaction but still rely on the initial formation of a pyridinium ion via protonation, which is then reduced to a pyridinyl radical for subsequent coupling reactions. nih.gov

The role of the sulfuric acid-pyridine system in sulfonation (formation of a C-SO₃H bond) and sulfation (formation of a C-O-SO₃H bond) is nuanced. While the sulfur trioxide-pyridine complex (SO₃·py) is a very common and mild reagent for these transformations, the direct reaction using sulfuric acid and pyridine is also known, particularly for sulfonation. mdpi.comnih.gov

Direct sulfonation of pyridine is a challenging reaction that requires harsh conditions, typically fuming sulfuric acid (H₂SO₄/SO₃) at high temperatures (e.g., 230 °C). pearson.com In such a mixture, the sulfuric acid acts as both the solvent and the sulfonating agent (via SO₃). The pyridine is protonated to form the pyridinium ion, which deactivates the ring. However, under forcing conditions, electrophilic attack by SO₃ occurs, predominantly at the 3-position, to avoid placing a positive charge on the already cationic nitrogen in the intermediate sigma complex. pearson.com The sulfuric acid-pyridine (1/2) entity represents the protonated state of the substrate in this transformation.

In sulfation reactions, where an alcohol is converted to a sulfate (B86663) ester, the complex can act as an acid catalyst. nih.gov Sulfuric acid itself can sulfate alcohols, but the reaction can be harsh and lead to side reactions. nih.gov The use of a controlled Brønsted acid source like the sulfuric acid-pyridine complex could potentially moderate this reactivity, facilitating the protonation of the alcohol or the sulfating agent to enable the reaction under milder conditions.

Table 4: Direct Sulfonation of Pyridine

| Substrate | Reagent | Conditions | Product |

|---|

Mechanistic Investigations of Reaction Pathways

The reactivity of the sulfuric acid-pyridine adduct, often utilized as the pyridine-sulfur trioxide complex (Pyridine·SO₃), in organic transformations is governed by intricate reaction pathways. Mechanistic studies have been crucial in understanding the species involved, the energetics of the reaction coordinates, and the factors that control the outcome of these reactions.

Elucidation of Intermediates and Transition States

The transformation of organic substrates using the sulfuric acid-pyridine system proceeds through a series of transient species, including reactive intermediates and high-energy transition states. The sulfonation of pyridine itself is a classic example of electrophilic aromatic substitution that requires harsh conditions, such as heating with fuming sulfuric acid at high temperatures, due to the deactivation of the ring by the protonated nitrogen atom. pearson.comresearchgate.netwikipedia.org

Intermediates in Electrophilic Substitution: In reactions like sulfonation, the active electrophile is typically sulfur trioxide (SO₃), which is present in fuming sulfuric acid or generated from the pyridine·SO₃ adduct. pearson.commasterorganicchemistry.com The reaction mechanism proceeds via the attack of the aromatic ring on the electrophile to form a positively charged intermediate known as a sigma complex or arenium ion. This intermediate is resonance-stabilized. For pyridine sulfonation, the attack occurs on the pyridinium ion, and the intermediate cation's stability dictates the observed regioselectivity, favoring substitution at the 3-position. pearson.com

In other reactions catalyzed by sulfuric acid involving pyridine derivatives, different intermediates have been identified. For instance, in the acid-catalyzed disproportionation of phenylhydrazinopyridines, a hydrazo intermediate is formed, which then proceeds to the final products. psu.edu Similarly, studies on the hydrolysis of acetylpyridinephenylhydrazone in strong sulfuric acid media point to the formation of a diprotonated species (SH₂²⁺) as a key intermediate preceding the rate-determining step. acs.org

Transition States: The transition state in these reactions represents the highest energy point on the reaction coordinate for a given step, such as the formation of the sigma complex. dalalinstitute.compressbooks.pub For electrophilic aromatic substitution, the first step, the attack of the pi electrons of the aromatic ring on the electrophile (e.g., SO₃), is generally the rate-determining step and involves the highest-energy transition state. masterorganicchemistry.compressbooks.pub Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for modeling these transient structures. DFT calculations have been used to map the energy profiles of reactions, such as the N-acylative desymmetrization of sulfonimidamides catalyzed by pyridine-N-oxide derivatives, identifying the O-acyloxypyridinium cation as a key intermediate and elucidating the structure of the enantio-determining transition state. rsc.org

Table 1: Key Intermediates in Reactions Involving Sulfuric Acid and Pyridine Derivatives This table provides examples of intermediates identified or proposed in various reactions occurring in the presence of sulfuric acid.

| Reaction Type | Substrate | Proposed Intermediate(s) | Method of Elucidation | Reference(s) |

|---|---|---|---|---|

| Electrophilic Sulfonation | Pyridine | Sigma Complex (Arenium Ion) | Mechanistic Principles, Resonance Theory | pearson.com |

| Hydrolysis | 2-Acetylpyridinephenylhydrazone | Diprotonated Substrate (SH₂²⁺) | Kinetic Analysis, Acidity Functions | acs.org |

| Disproportionation | Phenylhydrazinopyridines | Hydrazo Intermediate | Kinetic and Product Analysis | psu.edu |

| Catalytic Acylation | Sulfonimidamide | O-acyloxypyridinium Cation | DFT Calculations, Experimental Studies | rsc.org |

Kinetic Studies and Rate Determining Steps in Catalyzed Reactions

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and revealing the composition of the transition state in the rate-determining step. psu.edu For reactions involving sulfuric acid and pyridine, kinetics are often followed spectrophotometrically by monitoring the appearance of a product or the disappearance of a reactant. psu.edursc.org

The rate of many reactions in sulfuric acid is highly dependent on the acid concentration. This relationship is often analyzed using acidity functions, such as the Hammett acidity function (H₀) or the excess acidity method (X), to provide insights into the protonation events and the role of water in the mechanism. acs.orgacs.org For example, the hydrolysis of 2-acetylpyridinephenylhydrazone in sulfuric acid was found to follow an A-Sₙ2 mechanism, where the rate-determining step is the attack of a proton on the monoprotonated substrate (SH⁺). acs.org The analysis yielded a rate constant (k₂) of 3.35 x 10⁻⁶ M⁻¹ s⁻¹ for this step. acs.org

In the acid-catalyzed disproportionation of 4-[N'-(4-hydroxyphenyl-hydrazino)]pyridine, the observed rate constants (kψ) were found to vary with the concentration of sulfuric acid. psu.edu The rate-determining step was proposed to be the reaction of a diprotonated intermediate. psu.edu

Table 2: Kinetic Data for the Disproportionation of Phenylhydrazinopyridines in Sulfuric Acid This table presents observed pseudo-first-order rate constants (kψ) for the disproportionation of compound 1 (4-[N'-(4-hydroxyphenyl-hydrazino)]pyridine) to product 3 (4-(4-hydroxyphenylazo)pyridine) at various sulfuric acid concentrations.

| Sulfuric Acid Conc. (wt%) | log kψ (s⁻¹) for 1→3 |

|---|---|

| 32.59 | -3.85 |

| 41.56 | -3.51 |

| 52.87 | -3.15 |

| 62.18 | -2.98 |

| 71.32 | -3.17 |

| 86.04 | -4.40 |

Data sourced from a study on the acid-catalysed disproportionation of phenylhydrazinopyridines. psu.edu

The rate-determining step in the sulfonation of aromatic compounds is typically the formation of the carbocation intermediate (sigma complex). masterorganicchemistry.com However, in some acid-catalyzed reactions, such as the dehydration of certain alcohols, the subsequent proton loss from the intermediate can be rate-determining. masterorganicchemistry.com

Influence of Adduct Structure on Reaction Selectivity and Efficiency

The structure of the sulfuric acid-pyridine adduct, most commonly the pyridine-sulfur trioxide (Pyridine·SO₃) complex, plays a critical role in controlling its reactivity, selectivity, and efficiency in organic synthesis. datapdf.com

Reactivity and Efficiency: Sulfur trioxide is a powerful and aggressive sulfonating agent. By forming a complex with a Lewis base like pyridine, its reactivity is moderated, making it a milder and more selective reagent. datapdf.comnih.gov This adduct is often preferred for the sulfation of sensitive molecules like alcohols and carbohydrates, where free SO₃ or chlorosulfonic acid might cause degradation. nih.govresearchgate.net The choice of the amine in the SO₃-amine adduct influences its reactivity; for instance, the SO₃-trimethylamine complex is considered less reactive than the SO₃-pyridine complex. scite.ai The efficiency of the reaction can also be affected by steric factors. Increasing methylation at the 2 and 6 positions of pyridine can markedly increase product yields in certain sulfamation reactions, despite not significantly altering the basicity of the pyridine. datapdf.com

Selectivity: The structure of the adduct and the reaction conditions profoundly influence the selectivity of the transformation. In the electrophilic sulfonation of pyridine itself, the reaction occurs on the pyridinium ion, which is formed in the strongly acidic medium. The powerful electron-withdrawing effect of the positively charged nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3-position, as this leads to the most stable sigma complex intermediate where the positive charge does not reside on the nitrogen atom. pearson.comwikipedia.org

In the esterification of lignin (B12514952) model compounds, the choice of catalyst (including sulfuric acid) was shown to influence the selectivity between phenolic and aliphatic hydroxyl groups. rsc.org While a basic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) favored reaction at the more acidic phenolic hydroxyl group, sulfuric acid as a catalyst resulted in higher reactivity at the aliphatic hydroxyl group. rsc.org This is attributed to the different catalytic mechanisms, with sulfuric acid proceeding through protonation of the hydroxyl group to enhance its nucleophilicity. rsc.org

Theoretical and Computational Studies on Sulfuric Acid Pyridine 1/2 Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability, geometry, and electronic properties of molecular systems. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, providing a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule or complex. For the sulfuric acid-pyridine system, DFT calculations are employed to predict the stable geometries of the resulting complexes, such as pyridinium (B92312) hydrogen sulfate (B86663).

Researchers utilize various DFT functionals, such as B3LYP, PBE0, and TPSSh, in combination with different basis sets (e.g., 6-311G, def2-TZVP) to model these interactions. rsc.orgrsc.org These calculations can map out the potential energy landscape, identifying not only the most stable structures (global minima) but also other local minima and the transition states that connect them. rsc.orgnih.gov This landscape provides a comprehensive picture of the complex's conformational possibilities and the energy barriers between them. For instance, in related systems, DFT has been crucial in determining whether complexes adopt specific symmetries and in quantifying the energetics of their formation. researchgate.net

| DFT Functional | Basis Set | Application in Similar Systems |

|---|---|---|

| B3LYP | 6-311+g(d,p) | Calculation of interaction potentials and Raman spectra. rsc.org |

| B3LYP | cc-pVQZ | Investigation of hydrogen-bonded complexes of sulfuric acid. researchgate.net |

| PBE0 | def2-TZVP | High accuracy in predicting metrical parameters for metal complexes. rsc.org |

| TPSSh | - | Used in combination with other methods for geometric analysis. nih.gov |

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are computationally more demanding than DFT but often provide higher accuracy for energetic and structural predictions. rsc.orgresearchgate.net

In the context of the sulfuric acid-pyridine system, ab initio calculations are used to obtain benchmark interaction energies. For example, studies on pyridine (B92270) interacting with water molecules, a related hydrogen-bonding system, have used MP2 and CCSD(T) methods to calculate stabilization energies with high precision. rsc.org The calculated interaction energies at the MP2/cc-pVQZ level for linear C-H–O interactions between water and pyridine's ortho, meta, and para C–H groups are -1.24, -1.94, and -1.97 kcal/mol, respectively. rsc.org These energies increase by about 20% when the pyridine nitrogen is also engaged in a classical hydrogen bond, indicating the cooperative nature of these interactions. rsc.org Such high-level calculations provide a reliable reference for validating the accuracy of more computationally efficient DFT methods and for understanding the subtle electronic effects that govern the complex's structure and stability. rsc.orgdtic.mil

The electronic properties of the sulfuric acid-pyridine complex can be elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of the molecule. nih.govresearchgate.net

In the interaction between sulfuric acid and pyridine, pyridine acts as the electron donor (its HOMO is involved), while sulfuric acid acts as the electron acceptor (its LUMO is involved). Quantum chemical simulations of pyridinium complexes show how the formation of the complex alters the energies of these frontier orbitals. researchgate.netresearchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. irjweb.com

Furthermore, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to determine the charge distribution within the complex. irjweb.com These analyses quantify the partial atomic charges on each atom, revealing the extent of charge transfer from pyridine to sulfuric acid upon proton transfer and complex formation. researchgate.net This information is crucial for understanding the nature of the chemical bonds, particularly the strong N-H covalent bond and the ionic and hydrogen bonds that stabilize the resulting pyridinium and hydrogen sulfate ions.

| Parameter | Description | Significance in Sulfuric Acid-Pyridine System |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of pyridine. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of sulfuric acid. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Reflects the chemical reactivity and stability of the complex. A smaller gap suggests higher reactivity. researchgate.net |

| Mulliken Charges | Calculated partial charges on individual atoms | Quantifies the charge transfer upon protonation and reveals the electrostatic interactions within the complex. irjweb.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide a static picture of molecular systems, Molecular Dynamics (MD) simulations are used to study their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes and the influence of the surrounding environment (solvation).

A key event in the sulfuric acid-pyridine reaction is the transfer of a proton from the acid to the base. MD simulations, particularly ab initio MD (AIMD), are indispensable for studying the mechanism and timescale of this process. mpg.dechemrxiv.org AIMD combines the accuracy of quantum mechanical calculations for the forces between atoms with the dynamical evolution of a classical MD simulation. researchgate.net

Studies on proton transport in concentrated sulfuric acid have revealed complex mechanisms. nih.govacs.org For instance, simulations show that proton transfer can occur through a Grotthuss-type mechanism, involving correlated proton hopping along chains of hydrogen-bonded molecules. mpg.denih.govacs.org The timescales for proton release from covalent O-H bonds are on the order of picoseconds (e.g., ~23 ps in neat sulfuric acid). nih.gov In the sulfuric acid-pyridine system, MD simulations can model the specific pathway of the proton from a sulfuric acid molecule to the nitrogen atom of pyridine, elucidating the role of intermediate molecules and the free energy barrier associated with the transfer. nih.gov

In a condensed phase or in solution, the sulfuric acid-pyridine complex is surrounded by other molecules that form solvation shells. The structure and dynamics of these shells significantly influence the properties of the complex. MD simulations are used to model the arrangement of solvent molecules (which could be excess sulfuric acid, pyridine, or an added solvent) around the pyridinium cation (H-py⁺) and the hydrogen sulfate anion (HSO₄⁻). rero.chmdpi.com

These simulations provide detailed information on the hydrogen-bonding network between the ions and the surrounding molecules. nih.gov They can calculate radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the ion, revealing the structure of the first and subsequent solvation shells. nih.gov Furthermore, MD simulations are crucial for studying ion-pairing phenomena, such as the formation of contact ion pairs (CIPs), solvent-shared ion pairs (SIPs), and solvent-separated ion pairs (2SIPs). pku.edu.cn Understanding the equilibrium between these different types of ion pairs is essential for explaining the macroscopic properties of the solution, such as its conductivity and reactivity. nih.gov The polarization of the solvent molecules by the strong electric fields of the ions is a key factor that can be captured by advanced polarizable force fields or AIMD simulations. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical and computational chemistry provide powerful tools for predicting the spectroscopic properties of molecular complexes, such as the sulfuric acid-pyridine (1/2) system. These predictions are crucial for interpreting experimental spectra and understanding the structural and electronic changes that occur upon complex formation. By comparing calculated parameters with data from experimental techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, researchers can validate their computational models and gain deeper insights into the molecular system.

Computational Prediction of Vibrational Frequencies (FTIR, Raman)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the vibrational spectra of molecules and their complexes. researchgate.net For the sulfuric acid-pyridine (1/2) complex, theoretical calculations can determine the frequencies and intensities of vibrational modes, which correspond to the peaks observed in experimental FTIR and Raman spectra. scispace.comacs.org

The formation of hydrogen bonds between sulfuric acid and the two pyridine molecules is expected to cause significant shifts in specific vibrational frequencies compared to the isolated molecules. Key changes anticipated in the vibrational spectra include:

O-H Stretching: A significant red shift (a decrease in frequency) of the O-H stretching vibrations of sulfuric acid due to the formation of strong O-H···N hydrogen bonds. This is a classic indicator of hydrogen bond formation.

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring, particularly those involving the nitrogen atom, are expected to shift upon coordination with the acidic protons of sulfuric acid. asianpubs.org

S=O and S-O Stretching: The frequencies associated with the sulfur-oxygen bonds in sulfuric acid may also be perturbed by the intermolecular interactions.

These predicted shifts can be compared directly with experimental data to confirm the structure of the complex. Discrepancies between calculated and observed frequencies are often corrected by applying a scaling factor to the computational results to account for anharmonicity and limitations in the theoretical model. asianpubs.org

Table 1: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in the Sulfuric Acid-Pyridine (1/2) System Note: This table is illustrative, showing the type of data generated from computational studies. Specific experimental values would be required for a direct validation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Expected Frequency Shift (Δν) |

|---|---|---|---|

| Sulfuric Acid O-H Stretch | 2950 | ~2900-3000 | Large Red Shift |

| Pyridine C-N Stretch | 1595 | ~1600 | Blue Shift |

| Pyridine Ring Breathing | 1040 | ~1045 | Blue Shift |

| S=O Asymmetric Stretch | 1410 | ~1400 | Minor Red Shift |

Calculation of NMR Chemical Shifts and Coupling Constants

Theoretical calculations are also employed to predict the nuclear magnetic resonance (NMR) parameters of the sulfuric acid-pyridine (1/2) complex. The chemical environment of each nucleus changes upon the formation of the complex, leading to shifts in their NMR signals. muni.cz

The most significant predicted changes in NMR spectra upon complexation include:

¹H NMR: The chemical shift of the acidic protons of sulfuric acid is expected to increase substantially (move downfield) due to the strong deshielding effect of the hydrogen bond with the pyridine nitrogen.

¹⁵N NMR: The nitrogen atom in the pyridine ring experiences a significant change in its electronic environment upon proton acceptance. This results in a large change in the ¹⁵N chemical shift, which is a sensitive probe of hydrogen bonding and protonation state. mdpi.com

¹³C NMR: The carbon atoms in the pyridine ring, especially those adjacent to the nitrogen atom (C2 and C6), are also expected to show noticeable changes in their chemical shifts.

Calculations can provide the absolute chemical shielding tensors, which are then converted to chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). mdpi.com These theoretical predictions are invaluable for assigning peaks in complex experimental spectra and for correlating spectroscopic data with the specific geometric and electronic structure of the complex.

Table 2: Predicted NMR Chemical Shift Changes (Δδ in ppm) Upon Formation of the Sulfuric Acid-Pyridine (1/2) Complex Note: This table illustrates the expected trends in chemical shifts based on computational predictions for similar hydrogen-bonded systems.

| Nucleus | Predicted Chemical Shift (δ, ppm) in Complex | Expected Shift from Isolated Molecule (Δδ, ppm) |

|---|---|---|

| Sulfuric Acid Proton (¹H) | 12.0 - 14.0 | +4.0 to +6.0 |

| Pyridine Nitrogen (¹⁵N) | -150 to -180 | +100 to +130 |

| Pyridine C2/C6 (¹³C) | 155 - 160 | +5 to +10 |

| Pyridine C4 (¹³C) | 140 - 145 | +3 to +8 |

Investigation of Intermolecular Interactions and Non-Covalent Bonding

To fully understand the stability and structure of the sulfuric acid-pyridine (1/2) complex, it is essential to analyze the nature of the intermolecular forces holding the molecules together. Computational chemistry offers sophisticated methods for characterizing and quantifying these non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Hydrogen Bonds

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in a molecular system to characterize chemical bonding. researchgate.net By applying QTAIM, researchers can identify and quantify the strength and nature of the hydrogen bonds (O-H···N) that are central to the structure of the sulfuric acid-pyridine (1/2) complex. acs.org

The QTAIM analysis focuses on identifying bond critical points (BCPs) in the electron density between the interacting atoms (e.g., between the hydrogen of H₂SO₄ and the nitrogen of pyridine). The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs provide quantitative insights:

Electron Density (ρ(r)) at the BCP: The magnitude of ρ(r) at the BCP correlates with the strength of the bond. Higher values indicate a stronger interaction.

Laplacian of Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A positive value (∇²ρ(r) > 0) is characteristic of "closed-shell" interactions, which include strong hydrogen bonds and ionic bonds.

This analysis can confirm the presence of the O-H···N hydrogen bonds and provide a quantitative measure of their strength, helping to explain the stability of the complex. nih.gov

Table 3: Typical QTAIM Parameters for O-H···N Hydrogen Bonds Note: This table presents representative data ranges for strong hydrogen bonds as determined by QTAIM analysis in similar molecular complexes.

| Interaction | Electron Density at BCP (ρ(r), a.u.) | Laplacian of Electron Density (∇²ρ(r), a.u.) | Interpretation |

|---|---|---|---|

| O-H···N | 0.04 - 0.08 | +0.08 to +0.15 | Strong Hydrogen Bond |

| C-H···O | 0.01 - 0.02 | +0.02 to +0.05 | Weak Hydrogen Bond |

Energy Decomposition Analysis for Interaction Strengths